Ro 106-9920
CAS No.: 62645-28-7
Cat. No.: VC21159693
Molecular Formula: C10H7N5OS
Molecular Weight: 245.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 62645-28-7 |
---|---|
Molecular Formula | C10H7N5OS |
Molecular Weight | 245.26 g/mol |
IUPAC Name | 6-(benzenesulfinyl)tetrazolo[1,5-b]pyridazine |
Standard InChI | InChI=1S/C10H7N5OS/c16-17(8-4-2-1-3-5-8)10-7-6-9-11-13-14-15(9)12-10/h1-7H |
Standard InChI Key | JFSXSNSCPNFCDM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)S(=O)C2=NN3C(=NN=N3)C=C2 |
Canonical SMILES | C1=CC=C(C=C1)S(=O)C2=NN3C(=NN=N3)C=C2 |
Appearance | Assay:≥95%A crystalline solid |
Chemical Properties and Structure
Ro 106-9920, also known by its chemical name 6-(Phenylsulfinyl)tetrazolo[1,5-b]pyridazine, is a heterocyclic aromatic compound with distinct structural characteristics that contribute to its biological activity . The compound combines a benzene ring with a tetrazole ring within its framework, creating a complex molecular architecture that enables its specific interactions with biological targets.
Basic Chemical Information
The chemical identity and physical properties of Ro 106-9920 are well-characterized:
Property | Value |
---|---|
Chemical Name | 6-(Phenylsulfinyl)tetrazolo[1,5-b]pyridazine |
CAS Number | 62645-28-7 |
Molecular Formula | C10H7N5OS |
Molecular Weight | 245.26 g/mol |
Appearance | Powder |
Purity | ≥99% (commercial preparations) |
The compound belongs to the class of sulfoxides, featuring a sulfur-oxygen double bond that connects the phenyl group to the tetrazolopyridazine moiety. This structure confers specific electronic and spatial properties that are crucial for its biological activity.
Mechanism of Action
The primary biological activity of Ro 106-9920 centers on its ability to inhibit NF-κB activation, a critical pathway in inflammatory responses. The mechanism involves several distinctive features that set this compound apart from other NF-κB inhibitors.
Inhibition of NF-κB Activation Pathway
Ro 106-9920 functions as a selective inhibitor of lipopolysaccharide (LPS) and TNF-α-induced IκBα ubiquitination with an IC50 value of approximately 3 μM . This inhibition prevents the subsequent degradation of IκBα, which normally keeps NF-κB sequestered in the cytoplasm. By preserving IκBα integrity, Ro 106-9920 effectively blocks NF-κB's nuclear translocation and transcriptional activity .
Research has identified Ro 106-9920 as a time-dependent inhibitor of IκBα(ee) ubiquitination with an IC50 value of 2.3 ± 0.09 μM in cell-free systems . This mechanism is distinctive because it selectively inhibits an ubiquitination activity that associates with IκBα and specifically ubiquitinates IκBα S32E,S36E (IκBα(ee)) at lysine 21 or 22 .
Unique Ubiquitination Targeting
The ubiquitin E3 ligase activity inhibited by Ro 106-9920 has several noteworthy characteristics:
-
It is inhibited by cysteine-alkylating reagents
-
It is supported by E2UBCH7
-
It requires cIAP2 (cellular inhibitor of apoptosis protein 2) or a cIAP2-associated protein for activity
These properties are inconsistent with what has been reported for SCF(βTRCP), the putative E3 for IκBα ubiquitination, suggesting Ro 106-9920 targets an uncharacterized but essential ubiquitination activity associated with LPS- and TNF-α-induced IκBα degradation and NF-κB activation .
Secondary Inhibitory Effects
In addition to its primary mechanism, Ro 106-9920 demonstrates weak inhibitory activity against several other targets:
-
Epidermal growth factor receptor (EGFR)
-
5-lipoxygenase (5-LO)
Biological Activities and Pharmacological Effects
Ro 106-9920 exhibits a range of biological activities stemming from its inhibition of NF-κB signaling, with significant implications for inflammatory processes and cytokine production.
Anti-inflammatory Actions
The compound's anti-inflammatory properties have been demonstrated in both cellular and animal models. Ro 106-9920 effectively blocks the production of multiple pro-inflammatory cytokines:
In fresh human peripheral blood mononuclear cells, Ro 106-9920 inhibits LPS-dependent expression of these cytokines with IC50 values below 1 μM, indicating potent anti-inflammatory effects at low concentrations .
The compound also exhibits efficacy following oral administration in acute models of inflammation, including air pouch and LPS challenge models, where it blocks TNF-α production in a dose-dependent manner . This suggests potential therapeutic utility through oral dosing routes.
Effects on Pulmonary Inflammation
Notably, Ro 106-9920 inhibits mucin production in an in vitro model of Chronic Obstructive Pulmonary Disease (COPD) . This activity suggests potential applications in respiratory inflammatory conditions, where mucin overproduction contributes to airway obstruction and disease pathology.
Differential Effects on Cell Viability
Research indicates that Ro 106-9920 can have differential effects on cell viability depending on the cell type. It has been observed to decrease cell viability in cortical cultures while increasing it in hippocampal cell cultures. This cell type-specific effect warrants further investigation to understand the mechanisms underlying these differential responses.
Research Applications and Experimental Data
Ro 106-9920 has been utilized in various research contexts to investigate NF-κB signaling and inflammatory pathways, providing valuable insights into disease mechanisms and potential therapeutic approaches.
Studies on Gene Expression
Research examining global gene expression has identified the NF-κB pathway as a key signaling mechanism in inflammatory responses. In these studies, Ro 106-9920 has been employed as a selective inhibitor to confirm the involvement of NF-κB in regulating expression of microsomal prostaglandin E synthase-1 (mPGES-1), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2) .
The table below highlights gene expression changes related to PGE2-synthesizing enzymes and the NF-κB pathway:
Symbol | Gene Name | M-value | Fold Change | p value |
---|---|---|---|---|
PTGES | microsomal prostaglandin E synthase-1 (probe 1) | 0.65 | 1.6 | 2.4 × 10^-4 |
PTGES | microsomal prostaglandin E synthase-1 (probe 2) | 0.39 | 1.3 | 0.09 |
PTGES2 | microsomal prostaglandin E synthase-2 | -0.03 | 1.0 | 1.00 |
PTGES3 | cytosolic prostaglandin E synthase (probe 1) | 0.03 | 1.0 | 1.00 |
PTGES3 | cytosolic prostaglandin E synthase (probe 2) | 0.16 | 1.1 | 0.98 |
PTGS2 | cyclooxygenase-2 | 0.50 | 1.4 | 0.63 |
Similar patterns were observed for genes involved in the positive regulation of the IκB kinase/NF-κB cascade, where Ro 106-9920 was used to confirm NF-κB-dependent regulation .
Inflammation Research
In studies investigating inflammation pathways, Ro 106-9920 has been instrumental in characterizing the role of NF-κB in different inflammatory conditions. Its selectivity for IκBα ubiquitination makes it a valuable tool for dissecting specific aspects of the NF-κB signaling cascade.
Several research publications have cited the use of Ro 106-9920 in investigating:
-
Galectin-3-mediated brain inflammation in Huntington's disease models
-
ATF4 regulation of MCP-1 in microvascular endothelial cells
-
Toll-like receptor engagement in cortical microglia and astrocytes
These diverse applications highlight the compound's utility as a research tool across multiple inflammatory and immunological research contexts.
IC50 Values and Inhibitory Potency
The inhibitory potency of Ro 106-9920 has been characterized across different experimental systems:
These data demonstrate that Ro 106-9920 exhibits consistent inhibitory activity across different experimental platforms, with particularly potent effects on cytokine expression in human primary cells.
Practical Considerations for Laboratory Use
For researchers working with Ro 106-9920, several practical considerations should be noted to ensure optimal experimental outcomes.
Solution Preparation
For experimental applications, stock solutions are typically prepared in DMSO or ethanol, with DMSO offering higher solubility (up to 100 mM) . While fresh preparation is ideal, properly sealed and stored stock solutions can be used for several months when maintained at -20°C .
For challenging dissolutions, the following procedure is recommended:
-
Warm the vial to 37°C
-
Agitate in an ultrasonic bath until completely dissolved
Experimental Design Considerations
When designing experiments with Ro 106-9920, researchers should account for:
-
The time-dependent nature of its inhibition (pre-incubation may enhance efficacy)
-
Potential secondary effects at higher concentrations
-
Cell type-specific responses, particularly regarding viability effects
-
Appropriate vehicle controls (DMSO or ethanol at matching concentrations)
These considerations help ensure reliable and reproducible results when using this compound in research settings.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume